molecular formula C48H61Cl5MnN125+ B605198 AEOL-10150 CAS No. 286475-30-7

AEOL-10150

Cat. No. B605198
M. Wt: 1038.2853
InChI Key: XMYHQLIAYLLEKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AEOL-10150 is a therapeutic agent developed by Aeolus. It’s a small molecule catalytic antioxidant . It’s designed to neutralize reactive oxygen and nitrogen species . It’s being investigated for use in the treatment of amyotrophic lateral sclerosis (ALS) .


Molecular Structure Analysis

AEOL-10150, also known as MnTDE-2-ImP5+, has the molecular formula C48-H56-Mn-N12.5-Cl and a molecular weight of 1033.257 . It’s characterized by a modified alkylated pyridyl quaternary ammonium group at the meta position of the porphyrin ring .


Chemical Reactions Analysis

AEOL-10150 shows the ability to scavenge a broad range of reactive oxygen species, or free radicals . As a catalytic antioxidant, it mimics and amplifies the body’s natural enzymatic systems for eliminating these damaging compounds .


Physical And Chemical Properties Analysis

AEOL-10150 has a molecular weight of 1033.24 . It should be stored at 0-4°C for short term (days to weeks), or -20°C for long term (months) .

Scientific Research Applications

Broad-Spectrum Antioxidant and Medical Countermeasure

  • Application : AEOL-10150 is specifically designed to neutralize reactive oxygen and nitrogen species, making it a potent medical countermeasure against threats like sulfur mustard exposure, nerve agent exposure, and radiation pneumonitis following radiological/nuclear incidents causing acute radiation syndrome (ARS) (Zhang, Zhou, & Zhang, 2018).

Mitigating Radiation-Induced Lung Damage

  • Application : AEOL-10150 showed potential efficacy as a mitigator against fatal radiation-induced lung injury in a non-human primate model, suggesting its role in improving survival and reducing lung injury after radiation exposure (Garofalo et al., 2014).

Treatment for Amyotrophic Lateral Sclerosis (ALS), Stroke, and Other Injuries

  • Application : AEOL-10150 is being developed for the treatment of ALS, stroke, spinal cord injury, lung inflammation, and mucositis. It was undergoing clinical trials for ALS as of 2006 (Orrell, 2006).

Reduction of Radiation-Induced Lung Injury

  • Application : Long-term administration of AEOL 10150 in animal models demonstrated a significant protective effect from radiation-induced lung injury. It impacted the cascade of events following irradiation (Rabbani et al., 2005).

Dose Optimization for Radiation-Induced Lung Injury Mitigation

  • Application : A study determined the most effective dose of AEOL 10150 in improving survival and lung function in mice after whole-thorax lung irradiation, indicating its role in radiation countermeasures (Murigi et al., 2015).

Gastrointestinal Repair Post Irradiation

  • Application : AEOL 10150 increased the number of surviving regenerating crypts in the small intestine post irradiation in mice, demonstrating efficacy in histological and physiological readouts of radiation-induced gastrointestinal toxicity (Booth et al., 2010).

Reduction of Peroxynitrite

  • Application : AEOL-10150 demonstrated catalytic activity to neutralize reactive oxygen and nitrogen species, specifically reducing peroxynitrite in a study utilizing DFT/M06-2X computations (Sin et al., 2020).

Neuroprotective Effects in Amyotrophic Lateral Sclerosis (ALS)

  • Application : AEOL 10150 showed neuroprotective effects in a transgenic mouse model of ALS, suggesting its potential in treating ALS when combined with other agents targeting different disease mechanisms (Petri et al., 2006).

Attenuation of Cutaneous Toxic Effects

  • Application : AEOL 10150 attenuated sulfur mustard analog-induced skin lesions, validating the role of oxidative stress in the pathophysiology of mustard vesicating agents (Tewari-Singh et al., 2014).

Brain Ischemia Treatment

  • Application : AEOL 10150 reduced infarct size and neurologic deficit in a murine middle cerebral artery occlusion model, offering a wide therapeutic window and significant safety against adverse behavioral side effects (Sheng et al., 2002).

Safety And Hazards

AEOL-10150 has been found to be safe and well tolerated in animal safety studies and two completed phase 1 safety studies in patients .

Future Directions

AEOL-10150 is being developed as a treatment for lung damage from exposure to sulfur mustard gas, among other conditions . After the completion of the Phase I trial, Aeolus plans to initiate multiple dose studies in patients with IPF and cancer .

properties

CAS RN

286475-30-7

Product Name

AEOL-10150

Molecular Formula

C48H61Cl5MnN125+

Molecular Weight

1038.2853

IUPAC Name

Manganese(5+), [[2,2',2'',2'''-(21H,23H-porphine-5,10,15,20-tetrayl-kN21,kN22,kN23,kN24)tetrakis[1,3-diethyl-1H-imidazoliumato]](2-)]-, chloride (1:5), (SP-4-1)-

InChI

InChI=1S/C48H56N12.5ClH.Mn/c1-9-53-25-26-54(10-2)45(53)41-33-17-19-35(49-33)42(46-55(11-3)27-28-56(46)12-4)37-21-23-39(51-37)44(48-59(15-7)31-32-60(48)16-8)40-24-22-38(52-40)43(36-20-18-34(41)50-36)47-57(13-5)29-30-58(47)14-6;;;;;;/h17-32H,9-16H2,1-8H3;5*1H;/q+2;;;;;;+3

InChI Key

XMYHQLIAYLLEKT-UHFFFAOYSA-N

SMILES

CCN1C=C[N+](CC)=C1/C(C2=CC=C3N2[Mn+]N4/C5=C(C6=[N+](CC)C=CN6CC)\C(C=C/7)=NC7=C3\C8=[N+](CC)C=CN8CC)=C9C=CC(/C(C%10=[N+](CC)C=CN%10CC)=C4/C=C5)=N\9.Cl.Cl.Cl.Cl.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AEOL-10150;  AEOL 10150;  AEOL10150

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
AEOL-10150
Reactant of Route 2
AEOL-10150
Reactant of Route 3
AEOL-10150
Reactant of Route 4
AEOL-10150
Reactant of Route 5
Reactant of Route 5
AEOL-10150
Reactant of Route 6
Reactant of Route 6
AEOL-10150

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.